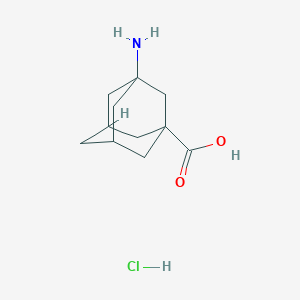![molecular formula C17H21ClF3NO B2907764 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397182-75-0](/img/structure/B2907764.png)
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. TFMPP has been widely studied due to its potential use as a research tool in the field of neuroscience. The compound has been found to have a variety of biochemical and physiological effects, which we will explore in
Mechanism of Action
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, leading to the activation of downstream signaling pathways. The compound has been found to increase the release of serotonin in the brain, which may contribute to its anxiogenic effects. 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to inhibit the reuptake of serotonin, leading to increased levels of the neurotransmitter in the synaptic cleft.
Biochemical and Physiological Effects:
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has a variety of biochemical and physiological effects, which have been studied extensively in animal models. The compound has been found to increase locomotor activity, induce hyperthermia, and cause changes in the sleep-wake cycle. 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to increase the release of corticotropin-releasing hormone (CRH), which is involved in the regulation of the stress response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide as a research tool is its high affinity for serotonin receptors, which allows for the selective activation of specific pathways. However, the compound has been found to have a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in its effects. Additionally, 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been found to have off-target effects at higher doses, which can complicate data interpretation.
Future Directions
There are several future directions for research involving 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is the study of the compound's effects on the gut-brain axis, as serotonin is known to play a role in the regulation of gastrointestinal function. Another area of interest is the development of more selective agonists and antagonists for the 5-HT1B and 5-HT2C receptors, which could lead to the development of more effective treatments for anxiety disorders. Finally, the use of 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs), could lead to the development of more effective treatments for depression and other mood disorders.
Conclusion:
In conclusion, 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has been widely studied as a research tool in the field of neuroscience. The compound has a variety of biochemical and physiological effects, which have been studied extensively in animal models. While 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several advantages as a research tool, including its high affinity for serotonin receptors, it also has limitations, including a narrow therapeutic window and off-target effects at higher doses. Future research involving 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide could lead to a better understanding of the role of serotonin in the regulation of mood, appetite, and sleep, and the development of more effective treatments for anxiety and mood disorders.
Synthesis Methods
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-trifluoromethylphenylacetonitrile with cycloheptylmagnesium bromide, followed by reaction with chloroacetyl chloride. The final product is obtained through purification using column chromatography.
Scientific Research Applications
2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been widely used as a research tool in the field of neuroscience due to its ability to bind to serotonin receptors in the brain. The compound has been found to have a high affinity for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been found to have anxiogenic effects, making it a useful tool in the study of anxiety disorders.
properties
IUPAC Name |
2-chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF3NO/c18-11-16(23)22(12-13-5-3-1-2-4-6-13)15-9-7-14(8-10-15)17(19,20)21/h7-10,13H,1-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCQTVDVFHWXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CN(C2=CC=C(C=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2907684.png)
![N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2907686.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2907689.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2907690.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2907691.png)
![5-amino-3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2907692.png)

![3-methyl-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2907696.png)
![methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2907698.png)
![Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2907699.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2907701.png)

